molecular formula C10H12N2O B8402439 2-(4-(Dimethylamino)phenyl)-2-hydroxyacetonitrile

2-(4-(Dimethylamino)phenyl)-2-hydroxyacetonitrile

Cat. No. B8402439
M. Wt: 176.21 g/mol
InChI Key: RBESOCMWDYKSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Dimethylamino)phenyl)-2-hydroxyacetonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Dimethylamino)phenyl)-2-hydroxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Dimethylamino)phenyl)-2-hydroxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(Dimethylamino)phenyl)-2-hydroxyacetonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-hydroxyacetonitrile

InChI

InChI=1S/C10H12N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,1-2H3

InChI Key

RBESOCMWDYKSTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(4-(dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile (7.19 g, 28.9 mmol) in THF (35 mL) was added 1 M aqueous HCl (1 mL) and the mixture was stirred for 1 hour. Additional 1 M HCl (1 mL) was then added and the reaction mixture was stirred for an additional 50 minutes. The mixture was made basic with solid NaHCO3 then diluted with EtOAc and water. The layers were separated and the organics were washed with saturated aqueous NaHCO3, water and brine. The solution was dried over Na2SO4 and concentrated in vacuo to give 2-(4-(dimethylamino)phenyl)-2-hydroxyacetonitrile as an off-white solid (5.2 g, quantitative yield). The product was used without further purification.
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7.19 g
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35 mL
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1 mL
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Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.